An In-depth Technical Guide to Methyl 2-bromo-5-methyloxazole-4-carboxylate
An In-depth Technical Guide to Methyl 2-bromo-5-methyloxazole-4-carboxylate
This guide provides a comprehensive technical overview of Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS 1824354-74-6), a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, reactivity, and profound potential of this molecule in the exploration of novel chemical entities. While specific literature on this exact ester is emerging, this guide synthesizes established principles of oxazole chemistry to provide a robust framework for its application.
The Oxazole Scaffold: A Privileged Core in Modern Chemistry
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and synthetic pharmaceuticals underscores its utility as a bioisostere and a structurally rigid core for orienting functional groups.[3][4] Molecules incorporating the oxazole motif exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]
Methyl 2-bromo-5-methyloxazole-4-carboxylate emerges as a particularly valuable synthetic intermediate. Its structure is pre-functionalized at three key positions, offering a strategic platform for controlled, sequential modifications to generate diverse molecular architectures.
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C2-Bromo Group : The primary reactive handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions.
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C4-Methyl Carboxylate : An electron-withdrawing group that influences ring reactivity and provides a site for further derivatization (e.g., amidation).
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C5-Methyl Group : An electron-donating group that modulates the electronic properties of the oxazole ring.
Physicochemical and Spectroscopic Profile
Comprehensive experimental data for the title compound is not extensively published. The following properties are based on its chemical structure and data available for its corresponding carboxylic acid.[6]
| Property | Value | Source |
| CAS Number | 1824354-74-6 | |
| Molecular Formula | C₆H₆BrNO₃ | |
| Molecular Weight | 220.02 g/mol | |
| Appearance | Predicted to be a solid | Inferred |
| Purity | Typically >95% (commercial) | N/A |
| Storage | Store in freezer (-20°C), keep in dark place, under inert atmosphere | [7] |
Predicted Spectroscopic Signatures:
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¹H NMR : Expect two distinct singlets for the two methyl groups: one for the C5-methyl (approx. δ 2.5-2.7 ppm) and one for the ester methyl (approx. δ 3.8-4.0 ppm).
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¹³C NMR : Key signals would include the ester carbonyl carbon (approx. δ 160-165 ppm), the C2-Br carbon (approx. δ 140-145 ppm), and other ring carbons (C4, C5), along with the two methyl carbons.
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Mass Spectrometry (MS) : The ESI-MS spectrum would show a characteristic isotopic pattern for a single bromine atom, with two major peaks of nearly equal intensity ([M+H]⁺ and [M+H+2]⁺).
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Infrared (IR) Spectroscopy : A strong absorption band is expected for the C=O stretch of the ester group (approx. 1720-1740 cm⁻¹), along with C-O and C=N stretching vibrations characteristic of the oxazole ring.
Synthesis and Purification: A Proposed Pathway
Caption: Proposed synthetic route to the target compound.
Representative Experimental Protocol: Synthesis of Methyl 5-methyloxazole-4-carboxylate (H)
This protocol is adapted from general procedures for synthesizing substituted oxazoles and serves as a likely precursor to the final brominated product.[10]
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Reagents & Equipment : Methyl 2-chloroacetoacetate, formamide, round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
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Procedure : a. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamide (3.0 eq.). b. Begin stirring and slowly add methyl 2-chloroacetoacetate (1.0 eq.) to the formamide. The reaction is often exothermic. c. After the initial reaction subsides, heat the mixture to 100-120°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. e. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification : The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure methyl 5-methyloxazole-4-carboxylate.
Protocol: Bromination at C2 (H → J)
The C2 position of the oxazole ring is the most electron-deficient and typically requires specific conditions for electrophilic substitution. However, radical bromination using N-Bromosuccinimide (NBS) is a common method for halogenating such positions.
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Reagents & Equipment : Methyl 5-methyloxazole-4-carboxylate (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), a radical initiator (e.g., AIBN or benzoyl peroxide, 0.1 eq.), carbon tetrachloride (CCl₄) or acetonitrile, round-bottom flask, reflux condenser.
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Procedure : a. Dissolve the starting oxazole in CCl₄ in a round-bottom flask. b. Add NBS and the radical initiator. c. Heat the mixture to reflux (approx. 77°C for CCl₄) for 4-8 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material. d. Cool the reaction to room temperature. Filter off the succinimide byproduct. e. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Purification : The final product, Methyl 2-bromo-5-methyloxazole-4-carboxylate, is purified via column chromatography.
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in its capacity for selective C-C and C-heteroatom bond formation at the C2 position, a cornerstone of modern synthetic chemistry.[11]
The Power of the C2-Bromo Group: Cross-Coupling Reactions
The bromine atom at the C2 position is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of diverse functional groups, making it an ideal substrate for library synthesis.[12][13]
Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Standard Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling an aryl or heteroaryl boronic acid with the title compound.
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Reagents & Equipment : Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.), solvent (e.g., 1,4-dioxane/water, DME, or toluene), Schlenk flask or microwave vial.
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Procedure (Inert Atmosphere) : a. To a Schlenk flask, add the brominated oxazole, boronic acid, and base. b. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. c. Add the palladium catalyst under the inert atmosphere. d. Add the degassed solvent system via syringe. e. Heat the reaction mixture to 80-110°C (or use microwave irradiation) for 2-18 hours. Monitor progress by TLC/LC-MS. f. After completion, cool to room temperature and dilute with water and an organic solvent like ethyl acetate. g. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. h. Concentrate the solution and purify the residue by column chromatography.
Strategic Applications in Drug Discovery
The true potential of Methyl 2-bromo-5-methyloxazole-4-carboxylate is realized in its application as a scaffold for generating libraries of novel compounds for biological screening.
Caption: Workflow for library generation and drug discovery.
By employing parallel synthesis techniques, a single gram of the starting bromide can be rapidly converted into hundreds of distinct analogs by reacting it with a diverse set of boronic acids, alkynes, or amines.[11] The resulting library of C2-substituted oxazoles can then undergo further modification at the C4-ester position, for example, through hydrolysis followed by amide coupling, exponentially increasing the chemical space explored. This strategy is highly effective for structure-activity relationship (SAR) studies and hit-to-lead optimization.
Safety, Handling, and Storage
As a brominated heterocyclic compound, Methyl 2-bromo-5-methyloxazole-4-carboxylate should be handled with appropriate care.
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Safety : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Handling : Use inert atmosphere techniques for reactions sensitive to air or moisture, such as palladium-catalyzed couplings.
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Storage : Based on vendor recommendations for the analogous carboxylic acid, the compound should be stored in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., Argon) and protected from light to ensure long-term stability.[7]
References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(15), 6995-7000.
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Organic Chemistry Frontiers. (n.d.). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. RSC Publishing. Retrieved from [Link]
- Gilchrist, T. L. (2008). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Molecules, 13(5), 1083-1094.
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- Informa UK Limited. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
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MDPI. (n.d.). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Retrieved from [Link]
- PubMed. (2025).
- IJMPR. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
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PubChem. (n.d.). 2-Bromo-5-methyloxazole-4-carboxylic acid. Retrieved from [Link]
- ChemRxiv. (2023).
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Reagent Instruments Network. (n.d.). CAS 1824354-74-6; methyl 2-bromo-5-methyloxazole-4-carboxylate. Retrieved from [Link]
- Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 205-214.
- BenchChem. (2025). The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery.
- National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(20), 11739-11776.
- European Patent Office. (2013). PROCESS FOR PREPARATION OF 4-METHYLOXAZOLE-5-CARBOXYLIC ESTER. EP 2844644 B1.
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